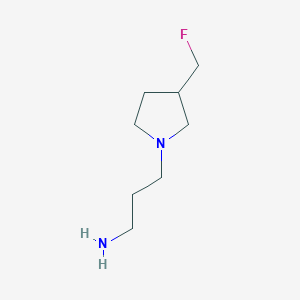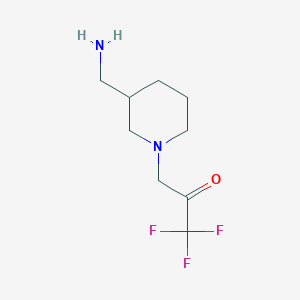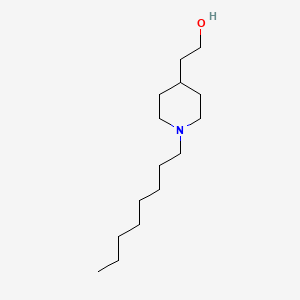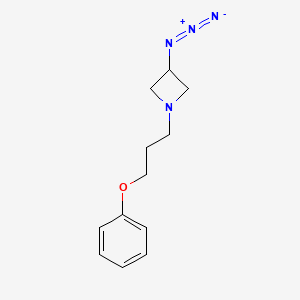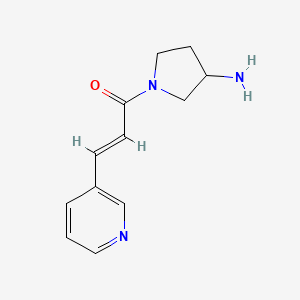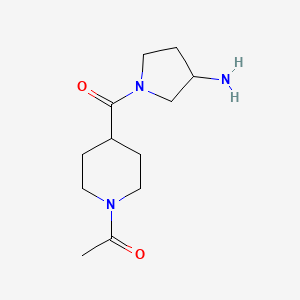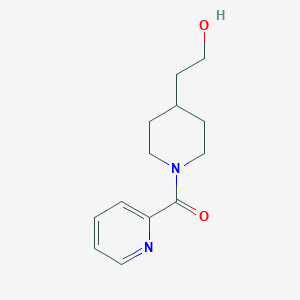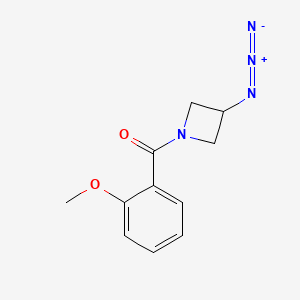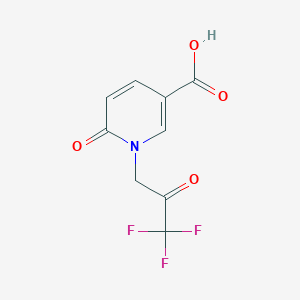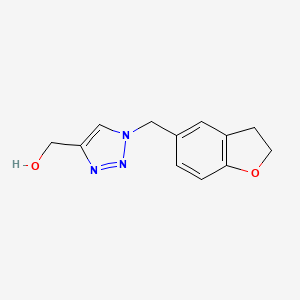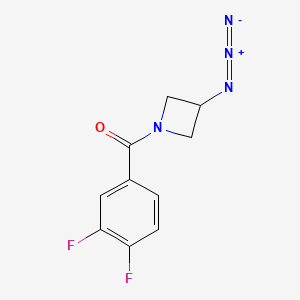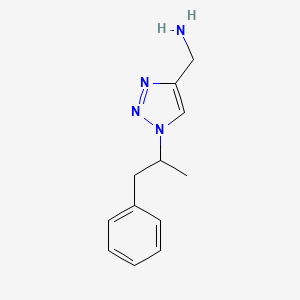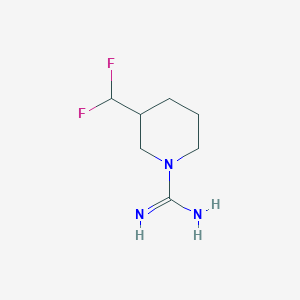
4-Nitrophenyl oxetan-3-yl carbonate
Vue d'ensemble
Description
4-Nitrophenyl oxetan-3-yl carbonate is a chemical compound with the molecular formula C10H9NO6. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an oxetan-3-yl carbonate group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl oxetan-3-yl carbonate typically involves the reaction of 4-nitrophenol with oxetan-3-yl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl oxetan-3-yl carbonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the nitro group to a nitroso or nitrate group.
Reduction: Reducing agents like tin (II) chloride or iron (II) sulfate can reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, where nucleophiles such as alcohols or amines can replace the carbonate group.
Major Products Formed:
Oxidation Products: Nitroso derivatives or nitrate esters.
Reduction Products: Amines or amides.
Substitution Products: Alkyl or aryl carbonate derivatives.
Applications De Recherche Scientifique
4-Nitrophenyl oxetan-3-yl carbonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It can be utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-nitrophenyl oxetan-3-yl carbonate exerts its effects depends on the specific application. For example, in drug development, the compound may act as a prodrug that is metabolized in the body to release the active drug. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl oxetan-3-yl carbonate is similar to other nitrophenyl derivatives and carbonate esters. its unique structure, particularly the presence of the oxetan ring, sets it apart from other compounds. Some similar compounds include:
4-Nitrophenyl acetate
4-Nitrophenyl butyrate
4-Nitrophenyl carbonate
These compounds share the nitrophenyl moiety but differ in their ester or carbonate groups, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
(4-nitrophenyl) oxetan-3-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c12-10(17-9-5-15-6-9)16-8-3-1-7(2-4-8)11(13)14/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIQWPDFBYXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
